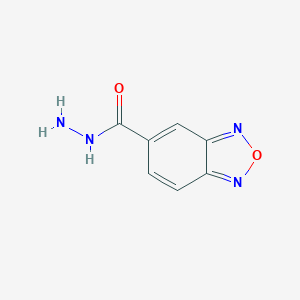

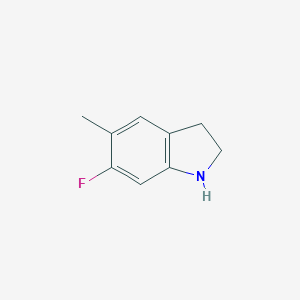

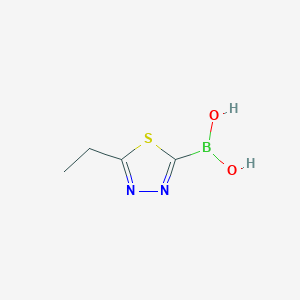

![molecular formula C27H40F3O3P2RhS- B061116 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 187682-63-9](/img/structure/B61116.png)

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex cationic rhodium(I) compound known for its catalytic activities and unique structural properties. Its synthesis involves optically active components and has been studied in various contexts, including organometallic chemistry and catalysis.

Synthesis Analysis

This compound is synthesized through complexation reactions involving rhodium(I) with specific ligands. For instance, a study by Cadierno et al. (2010) details the synthesis of cationic rhodium(I) complexes with similar ligands and their catalytic activities (Cadierno et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using techniques like single-crystal X-ray diffraction. The structural determination reveals insights into the stereochemistry and coordination environment of rhodium centers.

Chemical Reactions and Properties

These rhodium(I) complexes are known for their catalytic properties, particularly in reactions like hydrosilylation and hydrogenation. Their unique ligand frameworks contribute to their high reactivity and selectivity in various organic transformations.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are characterized using spectroscopic methods and crystallography. These properties are crucial for understanding the stability and handling of the compound.

Chemical Properties Analysis

The chemical properties, such as redox behavior, are investigated through electrochemical measurements. Studies like those conducted by Sasaki et al. (1999) on related compounds provide insights into the redox properties and electronic structure of these rhodium(I) complexes (Sasaki, Tanabe, & Yoshifuji, 1999).

科学研究应用

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) is an important area in asymmetric synthesis, where chiral catalysts play a crucial role in achieving high enantioselectivity and yield. These processes are vital for the synthesis of enantiopure compounds, which are often required in pharmaceuticals and other high-value chemical products. The advancements in chiral catalyst development have led to highly efficient synthetic strategies for resolving racemic mixtures of compounds, underscoring the importance of ligands similar to 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate in modern organic synthesis (Pellissier, 2011).

Methylene-Linked Liquid Crystal Dimers and the Twist-Bend Nematic Phase

The study of methylene-linked liquid crystal dimers, such as the one explored by Henderson and Imrie (2011), demonstrates the diverse applications of organometallic compounds in materials science. While not directly related to the rhodium(I) compound , this research illustrates the potential of organometallic complexes in designing materials with unique properties, such as liquid crystals exhibiting novel mesophases (Henderson & Imrie, 2011).

Trifluoromethanesulfonic Acid in Organic Synthesis

The use of trifluoromethanesulfonic acid in organic synthesis, as reviewed by Kazakova and Vasilyev (2017), highlights the significance of fluorinated compounds and their derivatives in promoting various chemical transformations. This review emphasizes the versatility of such compounds in facilitating reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, which are foundational in organic synthesis and could be relevant to the catalytic activities of complexes involving rhodium(I) and similar metals (Kazakova & Vasilyev, 2017).

安全和危害

属性

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNBCEIZBZROGX-MYDVBLLJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40F3O3P2RhS- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450298 |

Source

|

| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |

CAS RN |

187682-63-9 |

Source

|

| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。